molecular formula C10H8BrN3 B14853455 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine

Cat. No.: B14853455
M. Wt: 250.09 g/mol
InChI Key: LBJBPACLWQGQES-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the 6th position of the pyridine ring and an amine group attached to the 2nd position of another pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-3-YL)pyridin-2-amine typically involves the bromination of pyridine derivatives followed by amination. One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a bromopyridine with a pyridine-amine derivative in the presence of a palladium catalyst . The reaction conditions usually include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions followed by purification steps such as recrystallization or chromatography. The choice of reagents and conditions can vary depending on the desired yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction can lead to different oxidized or reduced forms of the compound.

Scientific Research Applications

6-Bromo-N-(pyridin-3-YL)pyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-N-

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-3-ylpyridin-2-amine

InChI

InChI=1S/C10H8BrN3/c11-9-4-1-5-10(14-9)13-8-3-2-6-12-7-8/h1-7H,(H,13,14)

InChI Key

LBJBPACLWQGQES-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)Br)NC2=CN=CC=C2

Origin of Product

United States

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